8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane
Description
Introduction to 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane
Structural Characteristics of Spirocyclic Diazaspiro Compounds
Spirocyclic compounds are defined by two rings sharing a single atom, typically a quaternary carbon or heteroatom. In the case of this compound:
- Spiro System : The core consists of a five-membered thiolane ring (1-thia) fused to a six-membered diazaspiro[4.5]decane system, sharing the spiro carbon at position 1 (thia) and 8 (diazaspiro).
- Heteroatoms : The sulfur atom occupies position 1, while nitrogen atoms are located at positions 4 and 8. The benzyl group is appended to the nitrogen at position 8.
- Molecular Formula : C₁₄H₂₀N₂S, with a molecular weight of 248.39 g/mol.
Table 1: Structural comparison with related diazaspiro compounds
The rigidity imparted by the spiro architecture reduces conformational entropy, enhancing binding specificity in biological systems.
Historical Context of Benzyl-Substituted Diazaspiro Derivatives in Organic Chemistry
Benzyl-substituted diazaspiro derivatives emerged prominently in the late 20th century as synthetic targets for drug discovery. Key milestones include:
- Early Synthesis : Initial routes focused on nucleophilic ring-opening of epoxides or cyclization of amino alcohols. For example, the 2014 Pd-catalyzed domino reaction for diazaspiro[4.5]decane scaffolds demonstrated regioselective C–C coupling.
- Benzyl Group Introduction : The benzyl moiety, introduced via N-alkylation or reductive amination, improves lipid solubility and modulates pharmacokinetics. A 2016 study detailed scalable methods for spirocyclic piperidine-pyrrolidine systems, highlighting benzyl’s role in stereochemical control.
- Modern Applications : These compounds are explored as μ-opioid receptor agonists and σ₁R antagonists, leveraging their ability to occupy three-dimensional chemical space inaccessible to planar aromatic systems.
Table 2: Key milestones in benzyl-substituted diazaspiro chemistry
The integration of benzyl groups into spirocyclic systems reflects broader trends in fragment-based drug design, where modular substituents fine-tune physicochemical properties.
Structure
2D Structure
Properties
IUPAC Name |
8-benzyl-1-thia-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPZCDOJDXFOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NCCS2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table: Preparation Methods Overview
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Cyclization | Reflux amines, mercaptosuccinic acid, and carbonyl compounds | Toluene solvent, 10–12 hours reflux |
| Protection/Deprotection | Boc protection on amines; deprotection with HCl/dioxane | 20% HCl/dioxane, room temperature |
| Isolation | Crystallization of hydrochloride salts | Dry diethyl ether crystallization |
| Stock Solution Preparation | Dissolution in solvents to achieve desired molarity | Use DMSO, PEG300, Tween 80, water or corn oil; heat/ultrasound aids |
| Formulation for Bioassays | Sequential solvent addition ensuring clear solutions | Add solvents stepwise with mixing and clarity checks |
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane has been investigated for its potential as an anti-ulcer agent. Studies have shown that derivatives of this compound exhibit significant anti-ulcer activity, comparable to that of omeprazole . This makes it a promising candidate for further research in the development of new anti-ulcer medications.
In addition to its pharmacological applications, this compound may also be of interest in other fields such as:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of sulfur and nitrogen-containing heterocycles with biological systems.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane exerts its anti-ulcer effects involves the inhibition of gastric acid secretion. This is achieved through the modulation of specific molecular targets and pathways within the stomach lining. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proton pumps or other enzymes involved in acid production .
Comparison with Similar Compounds
Structural and Functional Differences
- 8-Methyl Derivative (Hydrochloride Salt): The replacement of the benzyl group with a methyl group reduces molecular weight (208.75 g/mol) and introduces a hydrochloride salt, enhancing aqueous solubility compared to the hydrophobic benzyl analogue .
- The benzoyl variant (C₁₅H₁₈N₂O₃S) further increases molecular weight (306.38 g/mol) and introduces a ketone group, likely altering reactivity in synthetic pathways .
Physicochemical Properties
- Solubility : The hydrochloride salt (8-Methyl-...) is presumed to exhibit superior aqueous solubility due to ionic character, whereas the benzyl derivative requires DMSO for solubilization .
- Stability : The benzyl compound’s strict storage requirements (-80°C for long-term stability) contrast with the hydrochloride derivative, for which specific data are unavailable .
Biological Activity
Overview
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a heterocyclic compound notable for its spiro structure, which includes both sulfur and nitrogen atoms. This compound has garnered attention for its potential pharmacological applications, particularly as an anti-ulcer agent . The following sections summarize the biological activity, mechanisms of action, and relevant research findings related to this compound.
1. Anti-Ulcer Activity
Research indicates that this compound exhibits significant anti-ulcer properties. In studies comparing its efficacy to that of established anti-ulcer medications like omeprazole, it was found to provide comparable protective effects against gastric ulcers. This suggests a potential therapeutic application for gastrointestinal disorders.
| Compound | Activity Type | Comparison |
|---|---|---|
| This compound | Anti-ulcer | Comparable to omeprazole |
The exact mechanism through which this compound exerts its anti-ulcer effects is still under investigation. Preliminary findings suggest that it may interact with various enzymes and proteins involved in gastric acid secretion and mucosal protection.
- Enzyme Interaction : The compound has been shown to inhibit specific enzymes that play a role in gastric acid production.
- Cellular Effects : It impacts cell signaling pathways related to inflammation and cell survival, potentially enhancing mucosal defense mechanisms.
Case Study 1: Efficacy in Animal Models
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in ulcer incidence compared to control groups. The study measured both the number of ulcers and the severity of gastric lesions.
Case Study 2: Biochemical Analysis
In vitro studies revealed that the compound interacts with metabolic pathways by modulating enzyme activity. Specifically, it was noted that:
- Inhibition of Metabolic Enzymes : The compound inhibited enzymes associated with pro-inflammatory pathways.
- Gene Expression Modulation : It influenced the expression levels of genes related to cellular stress responses and apoptosis.
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent in treating gastric ulcers. Its mechanisms involve enzyme inhibition and modulation of cellular signaling pathways, leading to enhanced gastric mucosal protection.
Q & A
Q. What are the recommended synthesis protocols for 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane and its derivatives?
Synthesis typically involves multi-step reactions, such as spiro ring formation followed by benzylation. Key steps include:
- Spiro ring construction : Use of anhydrous conditions to prevent hydrolysis of intermediates, as seen in analogous spiro compound syntheses .
- Benzylation : Controlled addition of benzyl halides or aldehydes under reflux with sodium acetate in glacial acetic acid, as demonstrated in the preparation of structurally related thia-diazaspiro compounds .
- Purification : Recrystallization from ethanol or chromatography to isolate products with >95% purity.
Q. How should researchers handle safety protocols for this compound during laboratory experiments?
- Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity, flame-retardant lab coats, and full-face shields to avoid skin/eye contact .
- Respiratory protection : Work in fume hoods to prevent inhalation of aerosols or vapors. If exposure occurs, administer oxygen and seek immediate medical aid .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR are critical for confirming spirocyclic structure and substituent positions (e.g., δ ~2.62 ppm for N-CH3 groups in related compounds) .
- IR spectroscopy : Identify functional groups like C=O (1721 cm⁻¹) and C=N (1633 cm⁻¹) .
- Mass spectrometry : High-resolution EI-MS confirms molecular weight and fragmentation patterns (e.g., m/z 803 for a derivative) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during synthesis?
- Factorial design : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, anhydrous DMF at reflux improves yields in spirocyclic amine reactions .
- Protecting groups : Use tosyl or benzyl groups to stabilize reactive intermediates, as shown in analogous syntheses .
- Kinetic monitoring : Employ TLC or in-situ IR to track reaction progress and halt at maximal product formation .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For example, nitro or chloro substituents enhance antimicrobial activity in spirocyclic analogs .
- Dose-response curves : Validate activity across multiple concentrations to rule out false positives/negatives .
- Computational modeling : Use molecular docking to predict binding affinities and reconcile discrepancies between in vitro and in silico results .
Q. How can AI-driven tools like COMSOL Multiphysics enhance process design for scaled-up synthesis?
- Reactor simulation : Model heat/mass transfer in spiro ring formation to avoid hotspots or incomplete mixing .
- Machine learning : Train algorithms on historical reaction data to predict optimal solvent systems (e.g., ethanol vs. acetonitrile) for crystallization .
- Real-time optimization : Integrate AI with process analytical technology (PAT) to dynamically adjust parameters like pH or stirring speed .
Q. What methodologies are recommended for analyzing the environmental persistence of this compound?
- Degradation studies : Expose the compound to UV light or microbial cultures and monitor breakdown via HPLC-MS .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess aquatic toxicity, following OECD guidelines .
- Leaching potential : Evaluate adsorption/desorption in soil columns to predict environmental mobility .
Methodological Notes
- Spectral data interpretation : Cross-reference NMR shifts with databases (e.g., PubChem ) to validate assignments.
- Safety compliance : Align handling protocols with GHS guidelines (UN Rev. 8) for hazardous chemical management .
- Interdisciplinary collaboration : Combine synthetic chemistry with computational or environmental science for holistic research outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
